

PV1115: A Comparative Guide to a Highly Selective Chk2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PV1115	
Cat. No.:	B15584084	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical potency and selectivity of **PV1115**, a potent inhibitor of Checkpoint Kinase 2 (Chk2). The information presented here is intended to assist researchers in evaluating **PV1115** as a chemical probe for studying Chk2 signaling pathways and as a potential therapeutic agent. The comparative data is presented alongside that of other well-characterized Chk2 inhibitors to offer a clear benchmark of its performance.

Quantitative Selectivity Profile

The biochemical potency of a kinase inhibitor is a critical determinant of its utility. The following table summarizes the inhibitory activity (IC50) of **PV1115** against its primary target, Chk2, and the closely related kinase, Chk1. For a comprehensive comparison, data for two alternative Chk2 inhibitors, CCT241533 and AZD7762, are also included.



Inhibitor	Target	IC50 (nM)	Fold Selectivity (Chk1 IC50 / Chk2 IC50)
PV1115	Chk2	0.14	>471,428
Chk1	>66,000		
RSK2	>100,000	_	
CCT241533	Chk2	3	~82
Chk1	245		
AZD7762	Chk2	5	~1
Chk1	5		

Key Observations:

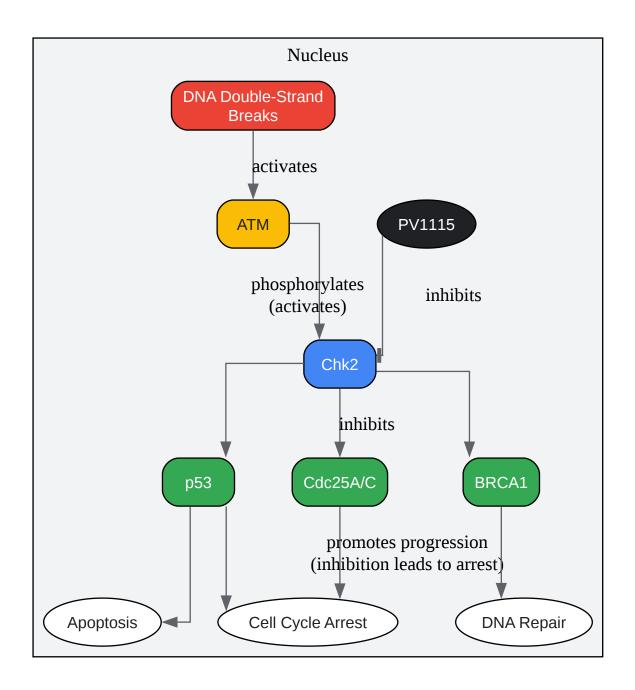
- Potency: PV1115 demonstrates exceptional potency against Chk2 with a sub-nanomolar IC50 value of 0.14 nM.[1]
- Selectivity: PV1115 exhibits remarkable selectivity for Chk2 over the closely related kinase Chk1, with a selectivity ratio of over 470,000-fold. This high degree of selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes are a direct result of Chk2 inhibition.
- Comparison: When compared to other selective Chk2 inhibitors like CCT241533, PV1115
 shows significantly higher potency and selectivity. AZD7762, in contrast, is a dual Chk1/Chk2
 inhibitor with nearly equal potency against both kinases.

Note on Comprehensive Selectivity: While the provided data highlights the exceptional selectivity of **PV1115** against Chk1 and RSK2, a comprehensive assessment of its performance would require profiling against a broader panel of kinases. Such a screen would provide a more complete picture of its off-target inhibition profile.

Chk2 Signaling Pathway



Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. Upon DNA double-strand breaks, Chk2 is activated by ATM (Ataxia-Telangiectasia Mutated) kinase. Activated Chk2 then phosphorylates a variety of downstream substrates to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis. The inhibition of Chk2 is a promising therapeutic strategy for sensitizing cancer cells to DNA-damaging agents.



Click to download full resolution via product page



Caption: The Chk2 signaling pathway activated by DNA damage.

Experimental Protocols

The following section details a general protocol for a biochemical kinase inhibition assay, which is a standard method for determining the potency (IC50) of kinase inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

- Purified recombinant Chk2 kinase
- Kinase-specific peptide substrate
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
- PV1115 and other test compounds (serially diluted in DMSO)
- ADP-Glo[™] Kinase Assay Kit (containing ADP-Glo[™] Reagent and Kinase Detection Reagent)
- 384-well white assay plates
- Luminometer

Procedure:

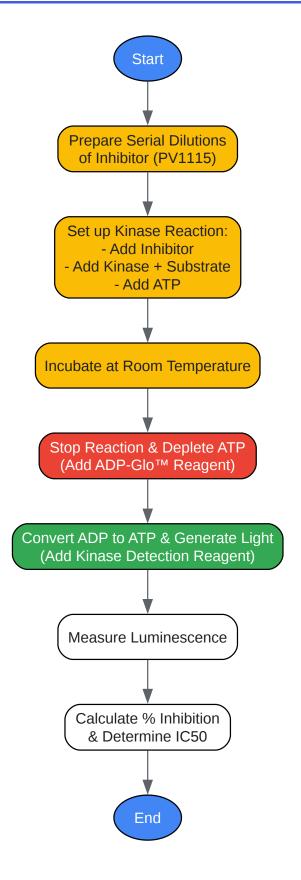
 Compound Preparation: Prepare serial dilutions of PV1115 and comparator compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.



· Reaction Setup:

- \circ Add 1 μ L of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2 μL of a mixture containing the Chk2 kinase and its specific substrate to each well.
- Initiate the kinase reaction by adding 2 μL of ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase to ensure accurate IC50 determination.
- Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
- Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion and Signal Generation: Add 10 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP produced. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).





Click to download full resolution via product page

Caption: Workflow for a biochemical kinase inhibition assay.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PV1115: A Comparative Guide to a Highly Selective Chk2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584084#pv1115-selectivity-profiling-against-a-kinase-panel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com